2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine
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Overview
Description
2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and an azetidine-1-carbonyl group linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 1,2-dichloroethane with thiourea to form the thiazole ring . This intermediate is then reacted with azetidine-1-carbonyl chloride under basic conditions to introduce the azetidine moiety . Finally, the methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the azetidine moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-yl]pyridine.
Substitution: Formation of 2-bromo-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine.
Scientific Research Applications
2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The thiazole ring may interact with enzymes or receptors, modulating their activity. The azetidine moiety could enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine is unique due to the presence of both a thiazole ring and an azetidine moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-18-11-3-2-9(6-15-11)12(17)16-7-10(8-16)19-13-14-4-5-20-13/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCDQUYOXPSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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